Superior TR-FRET Binding Potency of TF-S14 vs. TF-S1 and TF-S2 in Direct Comparison
In a direct head-to-head comparison using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, TF-S14 exhibited superior potency in disrupting the RORγt-coactivator interaction compared to its closely related analogs TF-S1 and TF-S2 [1]. This assay, which measures binding to the RORγt ligand-binding domain (LBD), provides a quantitative, cell-free measure of target engagement [1].
| Evidence Dimension | RORγt LBD binding inhibition (IC50) |
|---|---|
| Target Compound Data | 0.23 nM |
| Comparator Or Baseline | TF-S1 (IC50: 1.67 nM); TF-S2 (IC50: 0.40 nM) |
| Quantified Difference | TF-S14 is 7.3-fold more potent than TF-S1 and 1.7-fold more potent than TF-S2. |
| Conditions | TR-FRET assay using GST-RORγt (LBD), biotinylated RIP140 coactivator peptide, streptavidin-APC, and Eu-anti-GST. |
Why This Matters
This 7.3-fold potency advantage over TF-S1 directly translates to a lower concentration required for maximal target engagement, reducing the risk of off-target effects and experimental noise in cellular and in vivo models.
- [1] Fouda A, et al. RORγt inverse agonist TF-S14 inhibits Th17 cytokines and prolongs skin allograft survival in sensitized mice. Communications Biology, 2024, 7(1): 454. View Source
